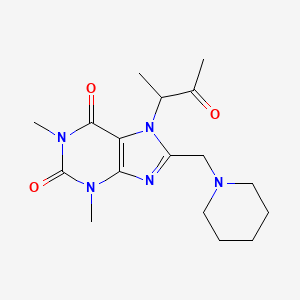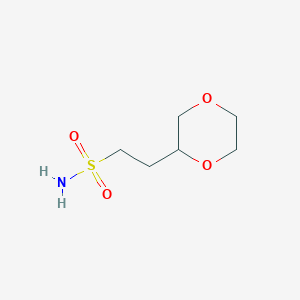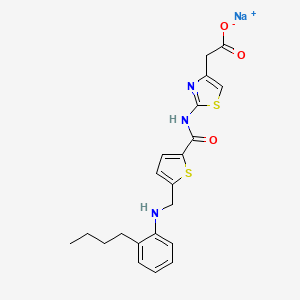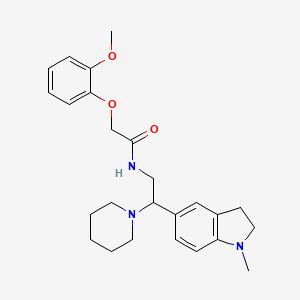
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It is a potent and specific drug that has been extensively studied for its potential applications in various fields of scientific research.
Mechanism of Action
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 works by selectively blocking the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking this receptor, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 can have various biochemical and physiological effects, depending on the specific application. For example, in studies related to Parkinson's disease, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been shown to improve motor function and reduce the loss of dopaminergic neurons. In studies related to cancer, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 is its specificity and potency as an adenosine A2A receptor antagonist. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
Future Directions
There are many potential future directions for research involving 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261. One area of interest is the development of new drugs based on the structure of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 that may have improved pharmacokinetic properties or greater selectivity for specific receptors. Another area of interest is the use of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the potential applications of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 in various fields of scientific research.
Synthesis Methods
The synthesis of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 involves several steps, starting with the reaction of 2,6-dichloropurine with methylamine to form 2,6-dichloro-7-methylpurine. This compound is then reacted with piperidine and sodium hydride to form 7-methyl-8-(piperidin-1-ylmethyl)purine. The final step involves the reaction of this compound with 3-oxobutan-2-yl chloride to form 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261.
Scientific Research Applications
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been extensively studied for its potential applications in various fields of scientific research. It has been used in studies related to neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
1,3-dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-11(12(2)23)22-13(10-21-8-6-5-7-9-21)18-15-14(22)16(24)20(4)17(25)19(15)3/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMNLDRAYAZHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)


![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)



![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)